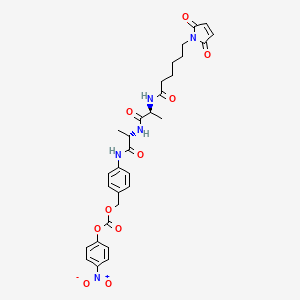
Mal-Ala-Ala-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-Ala-Ala-PAB-PNP is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Ala-Ala-PAB-PNP involves multiple steps, including the formation of peptide bonds and the incorporation of the p-aminobenzyl (PAB) and p-nitrophenyl (PNP) groups. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .
Analyse Des Réactions Chimiques
Types of Reactions
Mal-Ala-Ala-PAB-PNP undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target cells
Substitution Reactions: The PNP group can be substituted with other functional groups to modify the properties of the linker
Common Reagents and Conditions
Cleavage Reactions: Enzymes such as cathepsin B are commonly used to cleave the linker in the target cells
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the released cytotoxic drug and the cleaved linker fragments .
Applications De Recherche Scientifique
Mal-Ala-Ala-PAB-PNP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of antibody-drug conjugates for targeted drug delivery
Biology: Studied for its role in targeted cancer therapy and its interactions with cellular enzymes
Medicine: Investigated for its potential in developing new cancer treatments with reduced side effects
Industry: Utilized in the production of antibody-drug conjugates for pharmaceutical applications
Mécanisme D'action
Mal-Ala-Ala-PAB-PNP exerts its effects by linking an antibody to a cytotoxic drug. The linker is cleavable, allowing the release of the drug upon reaching the target cells. The molecular targets and pathways involved include the binding of the antibody to specific cell surface antigens and the subsequent internalization and cleavage of the linker by cellular enzymes such as cathepsin B .
Comparaison Avec Des Composés Similaires
Similar Compounds
Valine-Citrulline-PABC Linker: Another cleavable linker used in antibody-drug conjugates.
Disulfide Linkers: Cleavable linkers that release the drug upon reduction of the disulfide bond.
Acid-Cleavable Linkers: Linkers that release the drug in acidic environments such as tumor cells.
Uniqueness
Mal-Ala-Ala-PAB-PNP is unique due to its specific cleavage mechanism and its ability to release the cytotoxic drug in a controlled manner. This specificity enhances the targeted delivery of the drug, reducing off-target effects and improving therapeutic efficacy .
Propriétés
Formule moléculaire |
C30H33N5O10 |
|---|---|
Poids moléculaire |
623.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H33N5O10/c1-19(31-25(36)6-4-3-5-17-34-26(37)15-16-27(34)38)28(39)32-20(2)29(40)33-22-9-7-21(8-10-22)18-44-30(41)45-24-13-11-23(12-14-24)35(42)43/h7-16,19-20H,3-6,17-18H2,1-2H3,(H,31,36)(H,32,39)(H,33,40)/t19-,20-/m0/s1 |
Clé InChI |
GEMSBDIHVHIIDT-PMACEKPBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN3C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


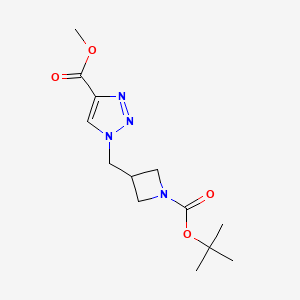

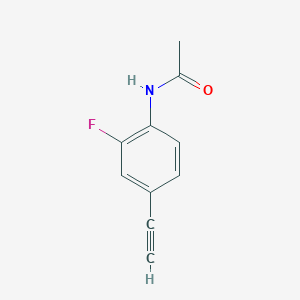
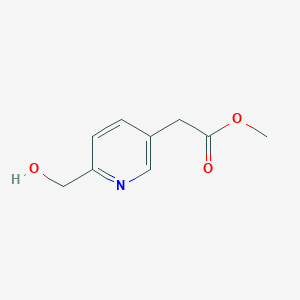

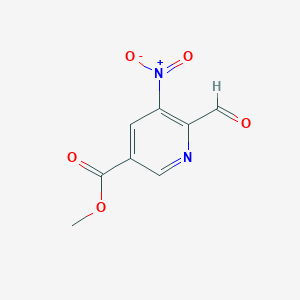
![1,1-Dimethylethyl 3-[(methylthio)methyl]-1-pyrrolidinecarboxylate](/img/structure/B13917598.png)
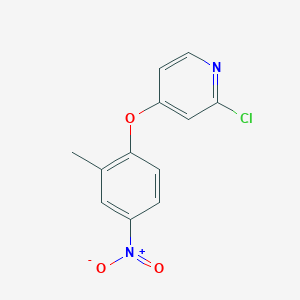
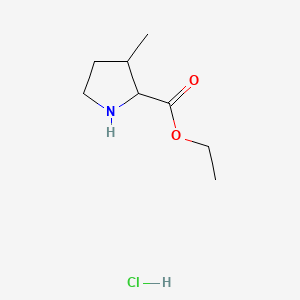
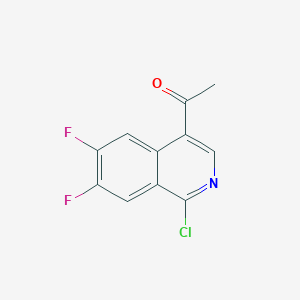
![7-Methyl-7-azaspiro[3.5]nonan-2-amine dihydrochloride](/img/structure/B13917626.png)
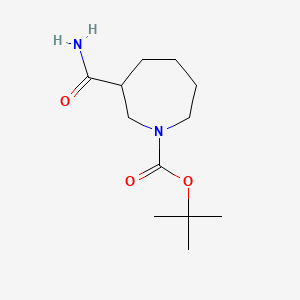
![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid)](/img/structure/B13917655.png)
![9-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrido[2,3-b]indole](/img/structure/B13917656.png)
